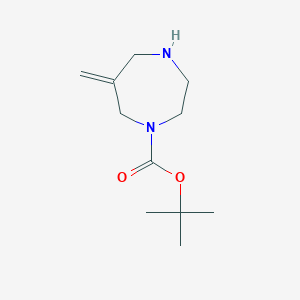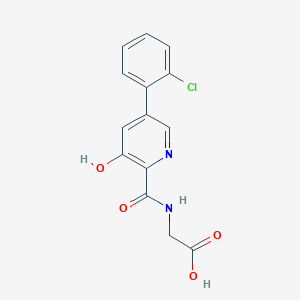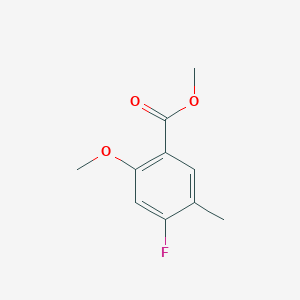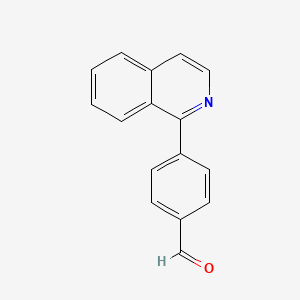
Fmoc-D-Dab(alloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Dab(alloc)-OH is a derivative of the amino acid 2,4-diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in peptide synthesis, while the alloc group (allyloxycarbonyl) is used to protect the side chain amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dab(alloc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The alloc group is introduced using alloc-Cl (allyloxycarbonyl chloride) under similar conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Dab(alloc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain amino group after deprotection of the alloc group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Substitution: Various electrophiles can be introduced to the side chain amino group after alloc deprotection using palladium catalysts.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the desired application .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-Dab(alloc)-OH is extensively used in the synthesis of peptides and peptidomimetics.
Biology
In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential as therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Mecanismo De Acción
The mechanism of action of peptides synthesized using Fmoc-D-Dab(alloc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The Fmoc and alloc groups facilitate the synthesis of peptides with precise sequences and functionalities, enabling the study of their interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dap(alloc)-OH: Similar to Fmoc-D-Dab(alloc)-OH but with a different side chain length.
Fmoc-Orn(alloc)-OH: Contains an ornithine residue instead of 2,4-diaminobutyric acid.
Fmoc-Lys(alloc)-OH: Contains a lysine residue with a longer side chain.
Uniqueness
This compound is unique due to its specific side chain length and the presence of both Fmoc and alloc protecting groups.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)

![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)




![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)


![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)
